2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester
CAS No.: 1170036-31-3
Cat. No.: VC17968168
Molecular Formula: C12H11ClO3
Molecular Weight: 238.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170036-31-3 |
|---|---|
| Molecular Formula | C12H11ClO3 |
| Molecular Weight | 238.66 g/mol |
| IUPAC Name | methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
| Standard InChI | InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7- |
| Standard InChI Key | MNMKWCPLHQYQLU-YFHOEESVSA-N |
| Isomeric SMILES | CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC |
| Canonical SMILES | CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Pathways
The primary synthesis route involves a condensation reaction between 2-chlorobenzaldehyde and methyl acetoacetate, catalyzed by piperidine and acetic acid in benzene at ambient temperature. This method, reported by Ohno et al. (1986), achieves an 84% yield after 4 hours of reflux . The reaction proceeds via a Knoevenagel condensation mechanism, forming the α,β-unsaturated ester through dehydration .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Piperidine/Acetic Acid |
| Solvent | Benzene |
| Temperature | Ambient (20–25°C) |
| Reaction Time | 4 hours |
| Yield | 84% |
Stereochemical Considerations
The compound exists predominantly in the Z-configuration, as confirmed by X-ray crystallography and NMR spectroscopy . The conjugated system between the chlorophenyl group and the acrylate moiety enhances stability, while the acetyl group facilitates further functionalization.
Physicochemical Properties
Structural and Spectral Data
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IUPAC Name: Methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate.
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CAS Registry Numbers: 67593-46-8 (primary) ; 1170036-31-3 (alternative).
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Spectroscopic Profiles:
Thermodynamic Properties
| Property | Value |
|---|---|
| Boiling Point | 347.2 ± 27.0°C (predicted) |
| Density | 1.241 ± 0.06 g/cm³ |
| Flash Point | 142.6°C |
| Refractive Index | 1.564 |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound is critical in synthesizing amlodipine, a calcium channel blocker used to treat hypertension . Its acrylate moiety undergoes nucleophilic addition reactions, enabling the construction of dihydropyridine rings essential to amlodipine’s structure .
| Supplier | Purity | Price (USD) |
|---|---|---|
| American Custom Chemicals | 95% | $2,243/25g |
| J&W Pharmlab | 96% | $125/250mg |
Future Research Directions
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